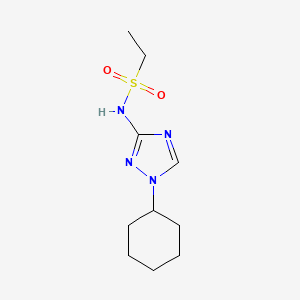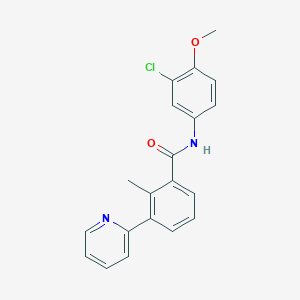
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide, commonly known as CMMPB, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has a molecular formula of C21H19ClN2O2.
Mécanisme D'action
The exact mechanism of action of CMMPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell proliferation and survival. CMMPB has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
CMMPB has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CMMPB has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMMPB in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. However, one limitation is that it may not be suitable for use in certain experiments due to its specific target and effects.
Orientations Futures
There are several future directions for research on CMMPB. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to explore its potential as a drug candidate and to develop more potent and selective analogs. Additionally, further studies are needed to fully understand the mechanism of action of CMMPB and its effects on various signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of CMMPB involves the reaction of 3-chloro-4-methoxyaniline with 2-methyl-3-pyridinecarboxylic acid to form the intermediate 2-methyl-3-pyridin-2-ylbenzoic acid. This intermediate is then converted to CMMPB by reacting with thionyl chloride and N,N-dimethylformamide.
Applications De Recherche Scientifique
CMMPB has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. CMMPB has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-13-15(18-8-3-4-11-22-18)6-5-7-16(13)20(24)23-14-9-10-19(25-2)17(21)12-14/h3-12H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELDKFUISKSCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
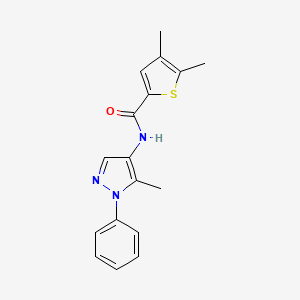

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
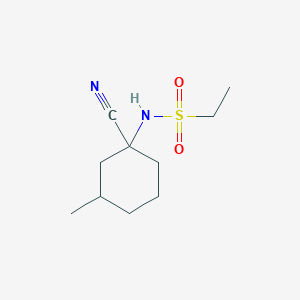
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
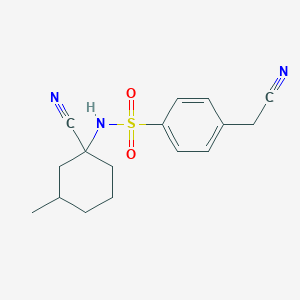
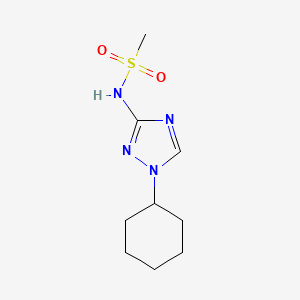
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
